molecular formula C15H19NO B2763339 N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide CAS No. 1179216-39-7

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide

Cat. No.: B2763339
CAS No.: 1179216-39-7
M. Wt: 229.323
InChI Key: MMMMAIPUEAXEGM-UHFFFAOYSA-N
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Description

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.323 g/mol. This compound is characterized by the presence of a benzyl group, a cyclopropylethyl group, and a prop-2-enamide moiety, making it a unique structure in organic chemistry.

Scientific Research Applications

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

The synthesis of N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide typically involves the reaction of benzylamine with 1-cyclopropylethylamine and prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-benzyl-N-(1-cyclopropylethyl)acetamide: This compound has a similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-benzyl-N-(1-cyclopropylethyl)butanamide: This compound features a butanamide group, offering different chemical and biological properties.

    N-benzyl-N-(1-cyclopropylethyl)pentanamide: With a pentanamide group, this compound exhibits unique reactivity and applications.

This compound stands out due to its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-(1-cyclopropylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-15(17)16(12(2)14-9-10-14)11-13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMMAIPUEAXEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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